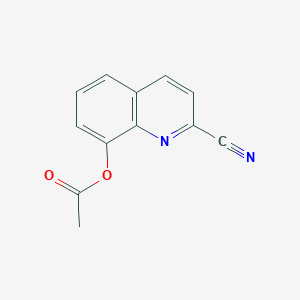
2-cyano-8-quinolinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline derivatives are a significant class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry, organic synthesis, and material science. These compounds are known for their diverse biological activities and are constituents of many pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For example, a green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been developed using ammonium acetate in ethanol, highlighting the operational simplicity, mild reaction conditions, and environmental friendliness of the process (Lei, Ma, & Hu, 2011). Similarly, the modular synthesis of polysubstituted quinolin-3-amines via oxidative cyclization demonstrates a practical method with high reaction efficiency (Wang, Xu, & Song, 2021).
Molecular Structure Analysis
The crystal and molecular structure of quinoline derivatives has been extensively studied. For instance, the structures of ethyl 2-cyano-2-(3H- and 2-methyl-3H-quinazoline-4-ylidene) acetate have been determined through X-ray analysis, revealing the presence of intramolecular NH---O=C hydrogen bonding (Tulyasheva et al., 2005).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, demonstrating their rich chemistry. For example, reactions of 2-quinoxalinyl thiocyanate with nucleophiles show the compound's versatility in undergoing nucleophilic attacks at multiple sites (Iijima & Kyo, 1989). Additionally, the cyclization of nitrones with vinyl acetates catalyzed by iron for synthesizing 2,4-disubstituted quinolines highlights the functional group compatibility and potential for diverse substitutions (Zhong, Sun, Cheng, & Shao, 2016).
Mecanismo De Acción
The mechanism of action of “2-cyano-8-quinolinyl acetate” would depend on its specific biological activity. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory activities . The cyano group can also contribute to the biological activity of the compound .
Safety and Hazards
The safety and hazards of “2-cyano-8-quinolinyl acetate” would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and storage procedures should be followed to minimize risks. It’s important to note that many cyano compounds are considered hazardous .
Direcciones Futuras
The future research directions for “2-cyano-8-quinolinyl acetate” could include developing efficient synthesis methods, studying its chemical reactivity, investigating its biological activity, and optimizing its physical and chemical properties for specific applications . The compound could also be used as a starting point for the synthesis of new quinoline derivatives with enhanced biological activities.
Propiedades
IUPAC Name |
(2-cyanoquinolin-8-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-8(15)16-11-4-2-3-9-5-6-10(7-13)14-12(9)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKJCRVTIEPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyanoquinolin-8-yl) acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-4-(4-pyridinyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5618649.png)
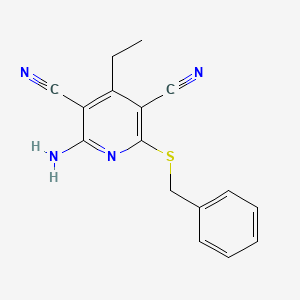
![(3S*,4R*)-4-isopropyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5618663.png)
![6,7-dimethoxy-2-[1-(3-thienylcarbonyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5618669.png)
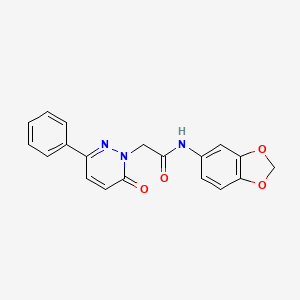

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-methylpiperidine](/img/structure/B5618689.png)
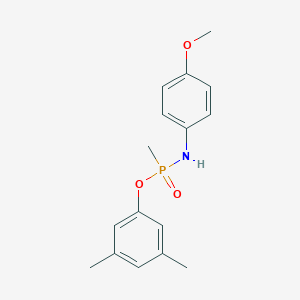
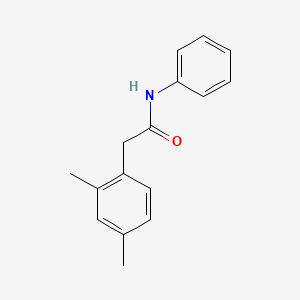
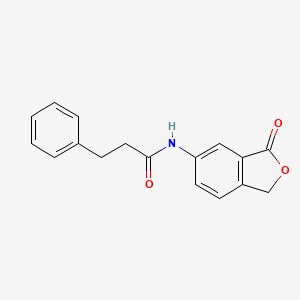
![3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide](/img/structure/B5618746.png)
![1,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5618753.png)
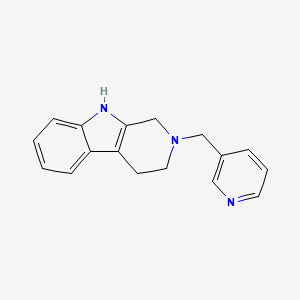
![7-cyclopentyl-2-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5618760.png)